Cas no 51767-39-6 (N-(4-Hydroxyphenyl)methanesulfonamide)

N-(4-Hydroxyphenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Hydroxyphenyl)methanesulfonamide
- ALBENDAZOLE SULFOXIDE
- Methanesulfonamide, N-(4-hydroxyphenyl)-
- 4-hydroxyphenyl methanesulphonamide
- 4-methylsulfonylaminophenol
- p-methanesulfonamidophenol
- MB01417
- 51767-39-6
- AlbendazleSulfoxide
- FT-0748015
- SCHEMBL518114
- 4-(methylsulfonylamino)phenol
- N-(4-hydroxyphenyl)-methanesulfonamide
- Q-103480
- AKOS001106068
- Z45652935
- Oprea1_693795
- BCP23167
- E83604
- BS-28656
- AN-652/40225843
- A847749
- N-(4-hydroxy-phenyl)-methanesulfonamide, AldrichCPR
- DTXSID90403647
- n-(4-hydroxy-phenyl)-methanesulfonamide
- EN300-37486
- thanesulfonamide, N-(4-hydroxyphenyl)-
- DB-002134
- DTXCID10354501
-
- MDL: MFCD00720883
- インチ: InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
- InChIKey: YJASRJZSSUOGKB-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)NC1=CC=C(O)C=C1
計算された属性
- 精确分子量: 187.03000
- 同位素质量: 187.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- XLogP3: 0.9
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.458
- ゆうかいてん: 154-156 ºC
- Boiling Point: 357.3°C at 760 mmHg
- フラッシュポイント: 290.5±32.9 °C
- PSA: 74.78000
- LogP: 1.91750
N-(4-Hydroxyphenyl)methanesulfonamide Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- セキュリティの説明: H303+H313+H333
- 储存条件:Sealed in dry,Room Temperature
N-(4-Hydroxyphenyl)methanesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
N-(4-Hydroxyphenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C103108-250mg |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 250mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-37486-10.0g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 10.0g |
$1374.0 | 2023-02-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354772-250 mg |
N-(4-hydroxyphenyl)methanesulfonamide, |
51767-39-6 | 250MG |
¥1,482.00 | 2023-07-10 | ||
Enamine | EN300-37486-0.25g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 0.25g |
$124.0 | 2023-02-10 | |
Enamine | EN300-37486-5.0g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 5.0g |
$750.0 | 2023-02-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354772A-1 g |
N-(4-hydroxyphenyl)methanesulfonamide, |
51767-39-6 | 1g |
¥3,001.00 | 2023-07-10 | ||
Chemenu | CM128689-5g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 5g |
$853 | 2023-01-09 | |
Ambeed | A148455-1g |
N-(4-Hydroxyphenyl)methanesulfonamide |
51767-39-6 | 98% | 1g |
$56.0 | 2025-02-19 | |
Ambeed | A148455-250mg |
N-(4-Hydroxyphenyl)methanesulfonamide |
51767-39-6 | 98% | 250mg |
$32.0 | 2025-02-19 | |
1PlusChem | 1P00DET1-250mg |
ALBENDAZOLE SULFOXIDE |
51767-39-6 | 98% | 250mg |
$24.00 | 2025-02-26 |
N-(4-Hydroxyphenyl)methanesulfonamide 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
N-(4-Hydroxyphenyl)methanesulfonamideに関する追加情報
N-(4-Hydroxyphenyl)methanesulfonamide: A Comprehensive Overview
N-(4-Hydroxyphenyl)methanesulfonamide (CAS No. 51767-39-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-hydroxyphenyl methanesulfonamide, has garnered attention due to its unique chemical structure and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of N-(4-Hydroxyphenyl)methanesulfonamide.
Chemical Properties and Structure: N-(4-Hydroxyphenyl)methanesulfonamide is a white crystalline solid with a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol. The compound features a phenolic hydroxyl group (-OH) and a methanesulfonamide group (-SO2NH2) attached to the benzene ring. These functional groups contribute to its solubility in polar solvents and its reactivity in various chemical reactions. The presence of the hydroxyl group also imparts hydrogen-bonding capabilities, which can influence its interactions with biological targets.
Synthesis Methods: Several synthetic routes have been developed for the preparation of N-(4-Hydroxyphenyl)methanesulfonamide. One common method involves the reaction of 4-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, forming the desired product with high yield and purity. Another approach involves the reaction of 4-hydroxybenzenesulfonyl chloride with ammonia or an amine derivative, followed by deprotection if necessary. These synthetic methods provide researchers with flexible options to tailor the compound for specific applications.
Biological Activities: Recent studies have highlighted the diverse biological activities of N-(4-Hydroxyphenyl)methanesulfonamide. One notable application is its use as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research has shown that this compound can inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. This property makes it a potential candidate for developing anti-inflammatory drugs.
In addition to its anti-inflammatory effects, N-(4-Hydroxyphenyl)methanesulfonamide has been investigated for its antioxidant properties. Studies have demonstrated that it can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is attributed to the presence of the phenolic hydroxyl group, which can donate electrons to neutralize reactive oxygen species (ROS).
Clinical Applications: The therapeutic potential of N-(4-Hydroxyphenyl)methanesulfonamide has been explored in preclinical studies. In animal models, this compound has shown promising results in reducing inflammation and oxidative stress, suggesting its potential as a treatment for conditions such as arthritis and ischemic heart disease. However, further clinical trials are necessary to validate these findings and assess its safety and efficacy in humans.
Recent Research Advancements: Ongoing research continues to uncover new aspects of N-(4-Hydroxyphenyl)methanesulfonamide. For example, a recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against certain RNA viruses, including influenza A virus. The mechanism of action involves inhibiting viral replication by interfering with key viral enzymes. This discovery opens up new avenues for developing antiviral drugs based on this scaffold.
In another study, researchers investigated the neuroprotective effects of N-(4-Hydroxyphenyl)methanesulfonamide. They found that it can protect neurons from damage caused by glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective activity is thought to be mediated by its ability to modulate intracellular calcium levels and reduce oxidative stress.
Safety Considerations: While N-(4-Hydroxyphenyl)methanesulfonamide shows promise as a therapeutic agent, it is important to consider its safety profile. Preclinical studies have generally reported low toxicity at therapeutic doses; however, more extensive toxicological evaluations are needed to ensure its safety for long-term use. Researchers are also exploring ways to optimize its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
Conclusion: In summary, N-(4-Hydroxyphenyl)methanesulfonamide (CAS No. 51767-39-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. Ongoing research continues to expand our understanding of this compound's mechanisms of action and therapeutic applications. As more studies are conducted, it is likely that new uses for this versatile molecule will be discovered, further solidifying its importance in the field.
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